7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde CAS 1158426-91-5
7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde CAS 1158426-91-5
An In-Depth Technical Guide to 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS 1158426-91-5)
Abstract
7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its substituted indole core serves as a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol via the Vilsmeier-Haack reaction, an analysis of its chemical reactivity, and its potential applications in drug discovery and development. The strategic placement of bromo, fluoro, methyl, and formyl groups offers multiple avenues for derivatization, making it an invaluable intermediate for building libraries of novel bioactive compounds.
Physicochemical Properties and Structural Analysis
7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde is a solid organic compound whose structure is defined by an indole nucleus substituted at four key positions. Each substituent imparts distinct electronic and steric properties that govern the molecule's overall reactivity and utility.
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Indole Core : The bicyclic aromatic indole system is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its electron-rich nature, particularly at the C3 position, makes it susceptible to electrophilic substitution.
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3-Carbaldehyde Group : The formyl (-CHO) group at the C3 position is a versatile functional handle. It acts as an electron-withdrawing group, deactivating the pyrrole ring slightly towards further electrophilic attack, but it is the primary site for a wide range of chemical transformations, including condensations, oxidations, and reductions.[2][3]
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1-Methyl Group : The N-methylation prevents the formation of indole trimers which can sometimes occur as side products in Vilsmeier-type reactions and ensures that reactions proceed on the desired substrate.[4] It also modifies the compound's solubility and electronic properties.
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4-Fluoro Group : The fluorine atom at C4 significantly influences the molecule's electronic profile due to its high electronegativity. In a drug development context, fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[5]
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7-Bromo Group : The bromine atom at C7 serves as a crucial synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[5] This allows for the late-stage introduction of diverse aryl, alkyl, or amino groups, enabling rapid library synthesis.
Quantitative Data Summary:
| Property | Value | Source |
| CAS Number | 1158426-91-5 | - |
| Molecular Formula | C₁₀H₇BrFNO | [6] (analogy) |
| Molecular Weight | 256.07 g/mol | Calculated |
| Appearance | Expected to be a solid | - |
| Purity | Typically >97% | [5] |
Synthesis and Mechanism: The Vilsmeier-Haack Reaction
The most direct and industrially scalable method for synthesizing indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction employs a Vilsmeier reagent, an electrophilic iminium salt, to formylate the electron-rich C3 position of the indole ring.[7] The synthesis of the target compound starts from the precursor, 7-Bromo-4-fluoro-1-methyl-1H-indole.
Synthesis Workflow
Caption: General workflow for the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure adapted from established methods for indole formylation.[7][9][10]
Reagents and Equipment:
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7-Bromo-4-fluoro-1-methyl-1H-indole
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Phosphorus oxychloride (POCl₃), freshly distilled
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N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM) or Ethyl Acetate, for extraction
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Saturated sodium carbonate (Na₂CO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Round-bottom flasks, dropping funnel, magnetic stirrer, ice-salt bath, rotary evaporator
Procedure:
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Vilsmeier Reagent Formation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice-salt bath. Slowly add POCl₃ (1.1 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.[7] Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the chloroiminium salt (Vilsmeier reagent).
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Formylation Reaction: In a separate flask, dissolve the starting material, 7-Bromo-4-fluoro-1-methyl-1H-indole (1.0 eq.), in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-95 °C for 5-8 hours, monitoring by TLC until the starting material is consumed.[7][9]
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Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[7] This hydrolyzes the intermediate iminium salt.
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Neutralization: Slowly neutralize the acidic solution by adding a saturated sodium carbonate solution until the pH is alkaline (pH > 8).[7] Perform this step cautiously as it is exothermic and may cause gas evolution. The product will often precipitate as a solid.
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Isolation and Purification:
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If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water.
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If no solid forms, extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3x).
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[7]
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Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
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Final Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde.
Reaction Mechanism
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.
Caption: Key stages of the Vilsmeier-Haack reaction mechanism.
Chemical Reactivity and Derivatization Potential
The title compound is a versatile building block due to its multiple reactive sites, which can be addressed with high selectivity.
Caption: Major derivatization pathways from the core molecule.
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Reactions at the Aldehyde Group : The formyl group is a gateway to numerous derivatives.
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Condensation: It readily undergoes condensation with primary amines, hydrazines, and hydroxylamines to form Schiff bases, hydrazones, and oximes, respectively.
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Oxidation: It can be easily oxidized to the corresponding indole-3-carboxylic acid using standard oxidizing agents.[2]
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Reductive Amination: A powerful tool for creating amine side chains.
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Henry Reaction: Condensation with nitroalkanes yields β-nitro alcohols, which are valuable synthetic intermediates.[2]
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Reactions at the Bromo Group : The C7-Br bond is ideal for palladium-catalyzed cross-coupling reactions. This is arguably its most powerful feature for drug development, allowing for the systematic exploration of the chemical space around the indole core.
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or vinyl groups.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
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Applications in Research and Drug Development
Indole-3-carbaldehyde and its derivatives are key intermediates for a vast array of biologically active compounds and indole alkaloids.[3][11] The specific substitution pattern of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde makes it a high-value starting material for several reasons:
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Scaffold for Kinase Inhibitors : The indole scaffold is present in many kinase inhibitors. The aldehyde can be elaborated into various pharmacophores that interact with the hinge region of protein kinases, while the C7 position can be modified to target the solvent-exposed region.
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Antiviral and Antimicrobial Agents : Functionalized indoles have shown potent activity against a range of viruses and bacteria. The ability to diversify the molecule at both the C3 and C7 positions allows for optimization of activity and pharmacokinetic properties.
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Neuroscience Research : Indole is structurally related to serotonin. Derivatives are often explored as ligands for various receptors in the central nervous system.
Safety and Handling
Based on analogous compounds like 7-bromo-1H-indole-3-carbaldehyde, this chemical should be handled with appropriate care.[12]
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GHS Hazard Statements : Likely to be harmful if swallowed (Acute Toxicity, Oral) and cause serious eye irritation.[12]
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Precautionary Measures : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde is a strategically designed chemical intermediate that offers researchers and drug development professionals a powerful platform for innovation. Its synthesis is achievable through robust and scalable chemistry, and its multiple, orthogonally reactive functional groups provide a clear roadmap for rapid and diverse molecular elaboration. The combination of a privileged indole core with handles for both cross-coupling and classical functional group transformations ensures its continued relevance in the pursuit of novel therapeutics and functional materials.
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